molecular formula C7H6F7NO4 B12789185 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid CAS No. 7079-86-9

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid

Cat. No.: B12789185
CAS No.: 7079-86-9
M. Wt: 301.12 g/mol
InChI Key: MMHHDSOESNPFFR-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid is a fluorinated organic compound with the molecular formula C7H6F7NO4. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid typically involves the introduction of fluorine atoms into a hexanoic acid backbone. One common method involves the fluorination of hexanoic acid derivatives using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The nitromethyl group can be introduced through nitration reactions using nitric acid (HNO3) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and scalability of production. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or nitroalkanes.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroalkenes or nitroalkanes.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of fluorinated derivatives with different functional groups.

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its use in developing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid involves its interaction with molecular targets through its fluorinated and nitromethyl groups. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the nitromethyl group can participate in redox reactions. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,6-Heptafluorohexanoic acid: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.

    3-Nitro-4,4,5,5,6,6,6-heptafluorohexanoic acid: Similar structure but with the nitro group positioned differently, affecting its reactivity and applications.

    Perfluorohexanoic acid: Fully fluorinated hexanoic acid without nitro or nitromethyl groups, used in different industrial applications.

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid is unique due to the combination of multiple fluorine atoms and a nitromethyl group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

CAS No.

7079-86-9

Molecular Formula

C7H6F7NO4

Molecular Weight

301.12 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-3-(nitromethyl)hexanoic acid

InChI

InChI=1S/C7H6F7NO4/c8-5(9,6(10,11)7(12,13)14)3(1-4(16)17)2-15(18)19/h3H,1-2H2,(H,16,17)

InChI Key

MMHHDSOESNPFFR-UHFFFAOYSA-N

Canonical SMILES

C(C(C[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

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